molecular formula C24H16F4N4OS B8503287 1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,1-[(3-fluorophenyl)methyl]-n-(2-methyl-5-benzo[d]thiazolyl)-5-(trifluoromethyl)-

1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,1-[(3-fluorophenyl)methyl]-n-(2-methyl-5-benzo[d]thiazolyl)-5-(trifluoromethyl)-

Cat. No. B8503287
M. Wt: 484.5 g/mol
InChI Key: TUGHZLMNXAILBF-UHFFFAOYSA-N
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Description

1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,1-[(3-fluorophenyl)methyl]-n-(2-methyl-5-benzo[d]thiazolyl)-5-(trifluoromethyl)- is a useful research compound. Its molecular formula is C24H16F4N4OS and its molecular weight is 484.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,1-[(3-fluorophenyl)methyl]-n-(2-methyl-5-benzo[d]thiazolyl)-5-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,1-[(3-fluorophenyl)methyl]-n-(2-methyl-5-benzo[d]thiazolyl)-5-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,1-[(3-fluorophenyl)methyl]-n-(2-methyl-5-benzo[d]thiazolyl)-5-(trifluoromethyl)-

Molecular Formula

C24H16F4N4OS

Molecular Weight

484.5 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-(2-methyl-1,3-benzothiazol-5-yl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H16F4N4OS/c1-13-30-19-10-18(5-6-21(19)34-13)31-23(33)20-9-15-8-16(24(26,27)28)11-29-22(15)32(20)12-14-3-2-4-17(25)7-14/h2-11H,12H2,1H3,(H,31,33)

InChI Key

TUGHZLMNXAILBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC4=CC(=CN=C4N3CC5=CC(=CC=C5)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)c1cc2cc(C(F)(F)F)cnc2n1Cc1cccc(F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The process is performed according to the method described in step 13.5 of Example 13, starting with 0.35 g (0.96 mmol) of ethyl 5-trifluoromethyl-1-[(3-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Example 13.4) and 0.17 g (1.06 mmol) of 5-amino-2-methylbenzothiazole. 0.34 g of expected compound is isolated.
Name
ethyl 5-trifluoromethyl-1-[(3-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step Two

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